N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyrazole, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan, pyrazole, and isoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various sulfonyl chlorides, base catalysts, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfural, which also contain the furan ring.
Pyrazole Derivatives: Compounds such as pyrazole-4-carboxamide, which share the pyrazole ring.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which feature the isoxazole ring
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-5-6-18-9-12(8-15-18)13-4-3-7-21-13/h3-4,7-9,16H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKVJHUVHKLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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